Cas no 56365-71-0 (2H-Isoindole-1-carboxylic acid, methyl ester)

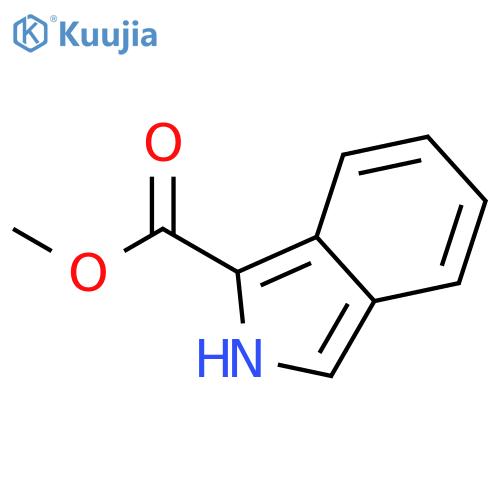

56365-71-0 structure

商品名:2H-Isoindole-1-carboxylic acid, methyl ester

2H-Isoindole-1-carboxylic acid, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2H-Isoindole-1-carboxylic acid, methyl ester

- methyl 2H-isoindole-1-carboxylate

- 1-Carbomethoxyisoindol

- 1-Methoxycarbonylisoindol

- methyl isoindole-1-carboxylate

- 2H-Isoindole-1-carboxylic acid methyl ester

- SCHEMBL10259099

- 56365-71-0

- NSC-289126

- CS-0161478

- SB37688

- MFCD13178557

- BS-17085

- DTXSID50314841

- 2H-Isoindole-1-carboxylicacidmethylester

- AKOS022177696

- 1-methoxycarbonylisoindole

- NSC289126

- 2H-Indole-1-carboxylic acid methyl ester

- F30575

-

- MDL: MFCD13178557

- インチ: InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3

- InChIKey: DFJSYGHFZLYJGA-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C2C=CC=CC2=CN1

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

- PSA: 42.09000

- LogP: 1.95450

2H-Isoindole-1-carboxylic acid, methyl ester セキュリティ情報

2H-Isoindole-1-carboxylic acid, methyl ester 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2H-Isoindole-1-carboxylic acid, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB401183-1 g |

2H-Indole-1-carboxylic acid methyl ester; . |

56365-71-0 | 1g |

€1177.50 | 2023-04-25 | ||

| eNovation Chemicals LLC | Y1293588-500mg |

2H-Isoindole-1-carboxylic acid methyl ester |

56365-71-0 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0991769-1g |

2H-Isoindole-1-carboxylic acid methyl ester |

56365-71-0 | 95% | 1g |

$800 | 2024-06-04 | |

| eNovation Chemicals LLC | Y1006826-100mg |

methyl 2H-isoindole-1-carboxylate |

56365-71-0 | 97% | 100mg |

$175 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1006826-500MG |

methyl 2H-isoindole-1-carboxylate |

56365-71-0 | 97% | 500mg |

$395 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1006826-5G |

methyl 2H-isoindole-1-carboxylate |

56365-71-0 | 97% | 5g |

$2395 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0875-5g |

2H-Isoindole-1-carboxylic acid methyl ester |

56365-71-0 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| 1PlusChem | 1P00ELBY-250mg |

2H-Isoindole-1-carboxylic acid methyl ester |

56365-71-0 | 95% | 250mg |

$351.00 | 2023-12-16 | |

| Aaron | AR00ELKA-1g |

2H-Isoindole-1-carboxylic acid methyl ester |

56365-71-0 | 97% | 1g |

$376.00 | 2025-02-11 | |

| abcr | AB401183-250mg |

2H-Indole-1-carboxylic acid methyl ester; . |

56365-71-0 | 250mg |

€372.50 | 2025-03-19 |

2H-Isoindole-1-carboxylic acid, methyl ester 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

56365-71-0 (2H-Isoindole-1-carboxylic acid, methyl ester) 関連製品

- 1193-62-0(Methyl 1H-pyrrole-2-carboxylate)

- 1202-04-6(Methyl 1H-indole-2-carboxylate)

- 27104-72-9(Methyl isoquinoline-1-carboxylate)

- 27104-73-0(Methyl isoquinoline-3-carboxylate)

- 50458-79-2(Ethyl Isoquinoline-3-carboxylate)

- 1194-97-4(5-Methyl-2-(methoxycarbonyl)pyrrole)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56365-71-0)2H-Isoindole-1-carboxylic acid, methyl ester

清らかである:99%/99%

はかる:250mg/1g

価格 ($):181.0/385.0